Benzenepentol

Beschreibung

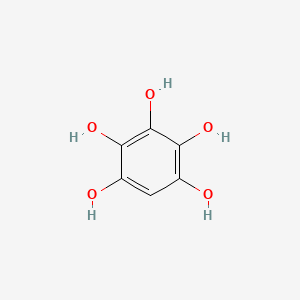

Benzenepentol, systematically named pentahydroxybenzene (C₆H₁₀O₅), is a polyhydroxy aromatic compound featuring a benzene ring substituted with five hydroxyl (-OH) groups. Its structure allows for diverse reactivity, including esterification and aromatization, as documented in studies by the National Bureau of Standards . Synthetically, benzenepentol has been explored through acid-catalyzed hydrolysis of acetals and esterification with acetic anhydride . The compound’s derivatives, particularly its acetate esters, have been investigated for applications in organic synthesis and materials science .

Eigenschaften

IUPAC Name |

benzene-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c7-2-1-3(8)5(10)6(11)4(2)9/h1,7-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFWIGMRKSSQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311490 | |

| Record name | 1,2,3,4,5-Benzenepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4270-96-6 | |

| Record name | 1,2,3,4,5-Benzenepentol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentahydroxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepentol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5-Benzenepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAHYDROXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8JPD7Y26L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzenepentol can be synthesized through several methods. One common approach involves the hydrolysis of triaminopyrogallol . This method, although yielding low quantities, is a viable route for laboratory-scale synthesis. Another method involves nucleophilic aromatic substitution reactions, where an aryl halide is substituted by a nucleophile under specific conditions .

Industrial Production Methods

Industrial production of benzenepentol is less common due to the complexity and cost of the synthesis process. advancements in organic synthesis techniques may pave the way for more efficient production methods in the future.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenepentol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Strong nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones and related compounds.

Substitution: Various substituted benzenepentol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzenepentol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

Industry: Utilized in the development of advanced materials and chemical sensors

Wirkmechanismus

The mechanism of action of benzenepentol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate cellular processes and biochemical pathways, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Reactivity Comparison

| Property | Benzenepentol | Benzenehexol |

|---|---|---|

| Molecular Formula | C₆H₁₀O₅ | C₆H₆O₆ |

| Hydroxyl Groups | 5 | 6 |

| Key Derivatives | Acetate esters | Acetate esters |

| Notable Reactions | Aromatization | Disproportionation |

Benzenepentol vs. Fenipentol

Fenipentol (C₁₁H₁₆O), or α-butylbenzenemethanol, is structurally distinct as a mono-hydroxyl compound with a butyl substituent on the benzyl alcohol backbone . Comparative highlights:

- Functionality : Fenipentol’s single hydroxyl group and hydrophobic butyl chain make it more suited for solvent or antimicrobial applications, whereas benzenepentol’s polyol structure favors use in polymer precursors .

- Synthesis : Fenipentol is synthesized via alkylation of benzyl alcohol, contrasting with benzenepentol’s multi-step hydroxylation and esterification routes .

Table 2: Functional Comparison

| Property | Benzenepentol | Fenipentol |

|---|---|---|

| Molecular Formula | C₆H₁₀O₅ | C₁₁H₁₆O |

| Hydroxyl Groups | 5 | 1 |

| Key Applications | Ester derivatives | Solvents, pharmaceuticals |

Benzenepentol vs. Inositol Derivatives

Benzenepentol’s aromaticity grants it greater thermal stability but reduces conformational flexibility compared to inositols .

Biologische Aktivität

Benzenepentol, a compound derived from the benzene structure with multiple hydroxyl groups, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of benzenepentol, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Benzenepentol is characterized by its five hydroxyl groups attached to a benzene ring. This unique structure contributes to its solubility and reactivity, influencing its biological interactions. The presence of multiple hydroxyl groups enhances its ability to act as an antioxidant and interact with various biomolecules.

Antioxidant Activity

Benzenepentol exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that compounds with multiple hydroxyl groups tend to have enhanced antioxidant capabilities compared to their mono- or di-hydroxyl counterparts.

Table 1: Comparative Antioxidant Activity of Hydroxybenzenes

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Benzenepentol | 25 | Free radical scavenging |

| Gallic Acid | 30 | Metal chelation |

| Quercetin | 35 | Hydrogen donation |

Antimicrobial Activity

The antimicrobial properties of benzenepentol have also been studied, showing efficacy against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Table 2: Antimicrobial Efficacy of Benzenepentol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of benzenepentol is primarily mediated through several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Action : Benzenepentol disrupts bacterial cell membranes, leading to cell lysis and death.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in oxidative stress pathways, further enhancing its protective effects.

Case Study 1: Cardiovascular Protection

A study investigated the effects of benzenepentol on perfusion pressure in isolated rat hearts. Results indicated that benzenepentol significantly reduced perfusion pressure, suggesting a potential cardiovascular protective effect through modulation of calcium channels.

Case Study 2: Anticancer Potential

Another study explored the anticancer properties of benzenepentol derivatives. The findings revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising avenue for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.